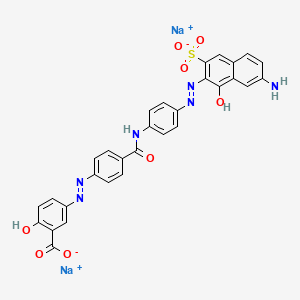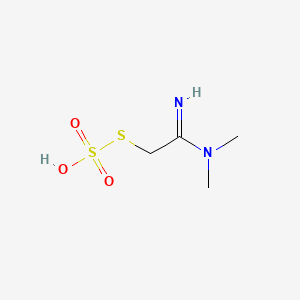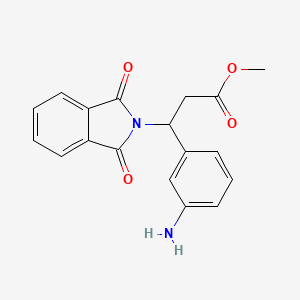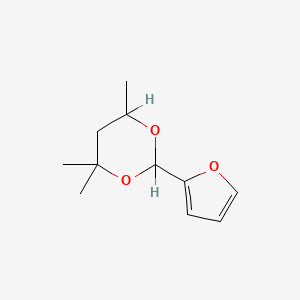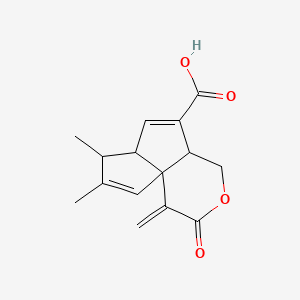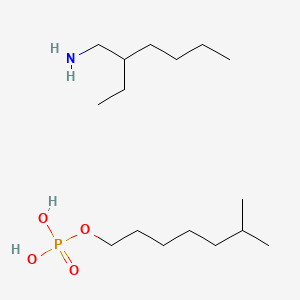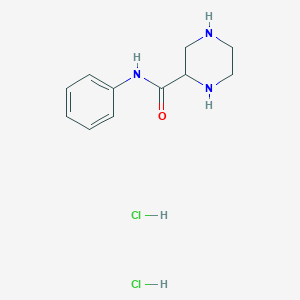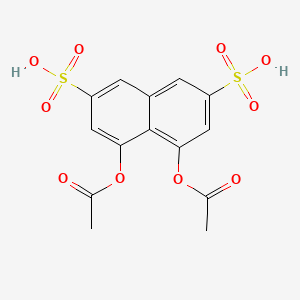
2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- is a chemical compound with the molecular formula C14H10O10S2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sulfonic acid groups and two acetyloxy groups. This compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- typically involves the sulfonation of naphthalene followed by acetylation. The process begins with the reaction of naphthalene with concentrated sulfuric acid under controlled conditions to introduce the sulfonic acid groups. This intermediate product is then reacted with acetic anhydride in the presence of a catalyst to introduce the acetyloxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and purity while minimizing energy consumption and production costs. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonated naphthoquinones, while reduction can produce naphthalenediols .
Wissenschaftliche Forschungsanwendungen
2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a staining agent.
Medicine: Research explores its potential as a drug delivery agent due to its solubility and stability.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other compounds
Wirkmechanismus
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in aqueous environments, while the acetyloxy groups can undergo hydrolysis to release acetic acid. This compound can interact with proteins and enzymes, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: This compound has similar sulfonic acid groups but differs in its amino and hydroxyl functionalities.
2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-: This compound lacks the acetyloxy groups and has hydroxyl groups instead
Uniqueness
2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)- is unique due to the presence of both sulfonic acid and acetyloxy groups, which confer distinct chemical properties. These functionalities make it versatile for various applications, particularly in the synthesis of complex organic molecules and as a reagent in analytical chemistry .
Eigenschaften
CAS-Nummer |
16574-28-0 |
|---|---|
Molekularformel |
C14H12O10S2 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
4,5-diacetyloxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C14H12O10S2/c1-7(15)23-12-5-10(25(17,18)19)3-9-4-11(26(20,21)22)6-13(14(9)12)24-8(2)16/h3-6H,1-2H3,(H,17,18,19)(H,20,21,22) |
InChI-Schlüssel |
GFDULYUMFINPJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=CC2=CC(=CC(=C21)OC(=O)C)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


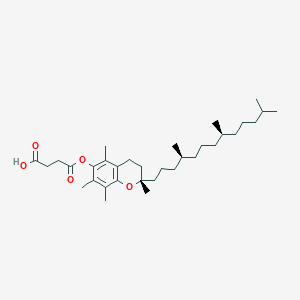
![4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12795231.png)
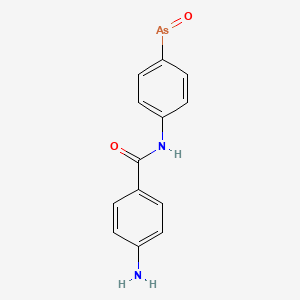
![Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl-](/img/structure/B12795238.png)
![3-Hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12795239.png)
